2-(Piperidin-1-ylmethyl)prop-2-ennitril

Übersicht

Beschreibung

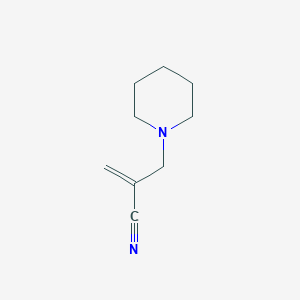

2-(Piperidinomethyl)acrylonitrile is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a propenenitrile group

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- Scaffold for Drug Design : The structural characteristics of 2-(Piperidinomethyl)acrylonitrile allow it to serve as a scaffold for developing new drugs. Compounds with piperidine and nitrile functionalities are often explored for their biological activities, including antitumor and antimicrobial properties.

- Bioactivity Potential : Although specific biological activity data for this compound is limited, similar piperidine derivatives have demonstrated various pharmacological effects. For instance, piperidine derivatives are known to exhibit anticancer, analgesic, and anti-inflammatory activities .

-

Case Studies :

- A study on related piperidine derivatives indicated their potential as adenosine A1 receptor ligands, which could be beneficial in treating conditions like epilepsy . Furthermore, research into acrylonitrile adducts has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the potential for 2-(Piperidinomethyl)acrylonitrile in antimicrobial applications .

Polymer Chemistry Applications

-

Polymer Synthesis :

- The compound can be utilized in the synthesis of polymers due to its reactive acrylonitrile group. This reactivity allows it to participate in various polymerization processes, contributing to the development of novel materials with enhanced properties.

- For example, acrylonitrile derivatives have been incorporated into copolymer systems that exhibit improved mechanical and thermal properties compared to conventional polymers.

-

Case Studies :

- Research has indicated that acrylonitrile adducts can be synthesized via aza-Michael addition reactions, resulting in materials with significant antibacterial activity . This suggests that 2-(Piperidinomethyl)acrylonitrile could similarly contribute to the development of functionalized polymers with specific bioactive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinomethyl)acrylonitrile involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with an appropriate alkylating agent to introduce the propenenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of 2-(Piperidinomethyl)acrylonitrile may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidinomethyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Wirkmechanismus

The mechanism of action of 2-(Piperidinomethyl)acrylonitrile involves its interaction with specific molecular targets and pathways. In cancer therapy, for instance, it may inhibit certain enzymes or proteins involved in cell proliferation, thereby enhancing the effects of chemotherapy and radiotherapy. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(Piperidinomethyl)acrylonitrile include:

- 2-(Piperidin-1-ylmethyl)prop-2-enamide

- 2-(Piperidin-1-ylmethyl)prop-2-enol

- 2-(Piperidin-1-ylmethyl)prop-2-enone

Uniqueness

This nitrile group allows for a variety of chemical transformations that are not possible with the amide, alcohol, or ketone analogs.

Biologische Aktivität

2-(Piperidinomethyl)acrylonitrile (CAS No. 27315-95-3) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, featuring a piperidine moiety attached to an acrylonitrile backbone, suggests potential interactions with various biological targets. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(Piperidinomethyl)acrylonitrile is characterized by the presence of a piperidine ring and a nitrile group, which may influence its reactivity and biological interactions. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acrylonitrile derivatives, including 2-(Piperidinomethyl)acrylonitrile. A study evaluating various acrylonitrile adducts demonstrated significant antibacterial activity against both Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be as low as 0.4 µl/ml, indicating strong antibacterial properties that are dose-dependent .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research on related piperidine derivatives has shown that modifications can enhance their cytotoxic effects against cancer cell lines. For instance, derivatives exhibiting dual activity against histamine H3 and sigma-1 receptors have been noted for their efficacy in treating nociceptive and neuropathic pain, suggesting a broader therapeutic application .

The biological activity of 2-(Piperidinomethyl)acrylonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby altering cellular functions such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that compounds with similar structures can modulate receptor activity (e.g., sigma receptors), which plays a role in pain management and other physiological processes .

- Gene Expression Regulation : By interacting with transcription factors or epigenetic modifiers, this compound could influence gene expression patterns critical for various cellular responses.

1. Antibacterial Efficacy Study

A comprehensive study on acrylonitrile derivatives included the synthesis and evaluation of several compounds for their antibacterial properties. The findings indicated that 2-(Piperidinomethyl)acrylonitrile exhibited notable inhibition rates against both tested bacterial strains, supporting its potential as an antimicrobial agent .

2. Anticancer Potential Assessment

In another study focusing on piperidine-based compounds, researchers evaluated the anticancer effects of various derivatives. The results suggested that modifications to the piperidine structure could enhance cytotoxicity against specific cancer cell lines, indicating that 2-(Piperidinomethyl)acrylonitrile might also possess similar properties pending further investigation .

Data Summary Table

Eigenschaften

IUPAC Name |

2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQYFLTGBIQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380268 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27315-95-3 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.